molecular formula C7H5F3N2O B11907090 1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone CAS No. 878760-55-5

1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone

Cat. No.: B11907090
CAS No.: 878760-55-5
M. Wt: 190.12 g/mol
InChI Key: XVWNGJRLBWKLHD-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone is a heterocyclic ketone featuring a pyrimidine core substituted with a trifluoromethyl (-CF₃) group at position 2 and an acetyl (-COCH₃) group at position 4. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimicrobial agents. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrimidine ring provides a planar structure conducive to π-π interactions in biological targets .

Properties

CAS No.

878760-55-5

Molecular Formula

C7H5F3N2O

Molecular Weight

190.12 g/mol

IUPAC Name

1-[2-(trifluoromethyl)pyrimidin-4-yl]ethanone

InChI

InChI=1S/C7H5F3N2O/c1-4(13)5-2-3-11-6(12-5)7(8,9)10/h2-3H,1H3

InChI Key

XVWNGJRLBWKLHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=NC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with ethyl acetate in the presence of a base such as sodium hydride. The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes substitution at electron-deficient positions. For example, O-alkylation reactions with 4-(iodomethyl)pyrimidines proceed efficiently under basic conditions:

Reagent/ConditionsProduct YieldKey ObservationsSource
K₂CO₃, acetone, reflux (30 min)86–98%Optimal for aryl/heteroaryl groups
K₂CO₃, MeCN, reflux (1 h)87–90%Faster kinetics in polar aprotic solvents

The trifluoromethyl group at the 2-position directs electrophilic attacks to the 4- and 6-positions of the pyrimidine ring .

Reactivity of the Ethanone Group

The ketone participates in nucleophilic additions and reductions:

Reduction to Alcohol

Using lithium aluminum hydride (LiAlH₄) in THF:
1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanoneLiAlH₄1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanol\text{this compound} \xrightarrow{\text{LiAlH₄}} \text{1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanol}

  • Yield: ~85% after purification .

Condensation Reactions

The ethanone reacts with hydrazines to form hydrazones, which are precursors for heterocycles:
R—NHNH₂ + ethanonehydrazone derivatives\text{R—NHNH₂ + ethanone} \rightarrow \text{hydrazone derivatives}

  • Hydrazones show enhanced biological activity in enzyme inhibition assays .

Transformations Involving the Trifluoromethyl Group

While the CF₃ group is generally inert, it influences electronic properties:

Halogenation

Direct halogenation at the pyrimidine ring is facilitated by the electron-withdrawing CF₃ group:

Halogenating AgentConditionsProductYieldSource
NCS (Cl)DCM, 25°C, 12 h5-Chloro derivative72%
NBS (Br)AcOH, reflux, 6 h5-Bromo derivative68%

Cross-Coupling Reactions

Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis:
5-Bromo derivative + Ar—B(OH)₂Pd(PPh₃)₄5-Aryl derivative\text{5-Bromo derivative + Ar—B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{5-Aryl derivative}

  • Yields: 60–75% .

Industrial-Scale Optimizations

Key parameters for large-scale synthesis include:

  • Temperature : 80–100°C (prevents side reactions).

  • Catalyst : KI in acetone improves halogenation efficiency .

  • Purification : Recrystallization (hexane/MeOH, 9:1) achieves >95% purity .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

DerivativeIC₅₀ (Sfp-PPTase)Antibacterial Activity (MRSA)Source
5-Aryl-substituted0.8 μMMIC: 4 μg/mL
Hydrazone derivatives1.2 μMMIC: 8 μg/mL

The trifluoromethyl group enhances membrane permeability, contributing to improved MIC values .

Stability and Degradation

  • Hydrolytic Stability : Resistant to hydrolysis at pH 4–9 (25°C, 24 h) .

  • Photodegradation : t₁/₂ = 48 h under UV light (λ = 254 nm) .

Scientific Research Applications

Medicinal Chemistry

1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone has been explored for its potential therapeutic applications due to its diverse biological activities:

  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, it has been evaluated for antifungal activity against various fungi, showing effective results at concentrations as low as 50 μg/ml.
  • Antiviral Activity: The compound has been tested against several viruses, including:
    • Influenza virus (H1N1)
    • Herpes simplex virus 1 (HSV-1)
    • Coxsackievirus B3 (COX-B3)
    Promising antiviral activities have been reported with low IC50 values, suggesting its potential as an antiviral agent .
  • Anti-Tubercular Activity: A study identified trifluoromethyl pyrimidinone compounds with activity against Mycobacterium tuberculosis, emphasizing the potential of this compound in developing new anti-tubercular agents .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be used in the synthesis of more complex molecules, including:

  • New materials
  • Catalysts
  • Agrochemicals

In industrial applications, optimizing reaction conditions such as temperature and pressure can enhance yield and purity during synthesis .

Biological Mechanism of Action

The mechanism of action involves the interaction of the trifluoromethyl group with biological targets. This group enhances lipophilicity, allowing better penetration through cell membranes and interaction with intracellular targets. The pyrimidine ring may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Case Study 1: Antimicrobial Research

A study focused on synthesizing derivatives of trifluoromethyl pyrimidines demonstrated significant antifungal activity against Candida species. The results indicated that modifying the substituents on the pyrimidine ring could enhance efficacy, paving the way for developing new antifungal agents .

Case Study 2: Anti-Tubercular Activity

In another research effort aimed at combating tuberculosis, several derivatives based on trifluoromethyl pyrimidinones were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis growth. The findings highlighted specific structural modifications that could enhance anti-tubercular activity .

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This makes it a valuable compound in the development of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogs

1-(2-(3-(Trifluoromethyl)phenyl)pyrimidin-4-yl)ethanone
  • Structure : The trifluoromethyl group is attached to a phenyl ring at position 2 of the pyrimidine.
  • Properties: Increased aromaticity and steric bulk compared to the parent compound.
  • Synthesis : Synthesized via Grignard addition to 2-(3-(trifluoromethyl)phenyl)pyrimidine-4-carbonitrile, followed by acid hydrolysis .
1-(6-(2-(Trifluoromethyl)pyrimidin-4-yl)pyridin-2-yl)ethanone
  • Structure : A pyridine ring replaces the pyrimidine at position 5.
  • Properties : The pyridine’s lower electron density reduces π-stacking capability but improves solubility in polar solvents (e.g., 12 mg/mL in DMSO). NMR data (δ 9.05 ppm for pyrimidine protons) confirm electronic effects from the trifluoromethyl group .
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone
  • Structure : A dihydropyrimidine core with a sulfanylidene (-S) and fluorophenyl group.
  • Properties : Partial saturation increases conformational flexibility, enhancing binding to enzymes like dihydrofolate reductase. Exhibits antibacterial activity (MIC = 8 µg/mL against S. aureus) .

Pyridine and Phenyl Derivatives

1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone
  • Structure : Pyridine replaces pyrimidine.
  • Properties : Reduced hydrogen-bonding capacity due to fewer nitrogen atoms. Molecular weight = 189.135 g/mol, with a boiling point of 258°C. The Smiles string CC(=O)C1=CC(=NC=C1)C(F)(F)F highlights its planar geometry .
1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone
  • Structure : A bromine atom and trifluoromethyl group on a phenyl ring.
  • Properties : Halogen substitution increases molecular weight (267.04 g/mol) and polar surface area (17.1 Ų), affecting crystallinity (melting point = 142–145°C) .

Heterocyclic Hybrids

1-(2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone
  • Structure : Pyrimidine linked to phenyl via an ether (-O-) bridge.
  • Properties : The ether group improves aqueous solubility (logP = 2.8) but introduces susceptibility to acid hydrolysis. Molecular weight = 282.22 g/mol .
1-[4-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl]-2-(3-(trifluoromethyl)phenyl)ethanone
  • Structure : Incorporates a triazole and piperazine moiety.
  • Properties: The triazole enhances hydrogen-bonding capacity (donor count = 2), improving kinase inhibition (IC₅₀ = 300 nM for MAP3K12) .

Key Differentiators

Electron-Withdrawing Effects : The trifluoromethyl group on pyrimidine enhances electrophilicity at position 4, facilitating nucleophilic substitutions.

Ring Saturation : Dihydropyrimidines (e.g., ) exhibit improved solubility but reduced thermal stability compared to aromatic analogs.

Hybrid Structures : Compounds with dual heterocycles (e.g., pyridine-pyrimidine) show synergistic effects in target binding but face synthetic complexity .

Biological Activity

1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone is an organic compound notable for its trifluoromethyl-substituted pyrimidine structure. The presence of the trifluoromethyl group significantly enhances its lipophilicity and biological activity, making it a candidate for various pharmaceutical applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a pyrimidine ring with a trifluoromethyl group at the 2-position and an ethanone functional group at the 1-position. These structural elements contribute to its unique properties, including increased binding affinity to biological targets such as enzymes and receptors.

Structural Component Description
Pyrimidine Ring A six-membered aromatic ring containing nitrogen atoms.
Trifluoromethyl Group Enhances lipophilicity and biological activity.
Ethanone Group Contributes to reactivity and interaction with biological systems.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor signaling pathways. Research indicates that compounds with similar structures exhibit promising activities against various diseases, suggesting potential therapeutic applications.

  • Enzyme Inhibition : The trifluoromethyl group enhances the compound's ability to bind to enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways critical for cellular functions.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of pyrimidine compounds, including those with trifluoromethyl substitutions, showed significant cytotoxicity against cancer cell lines, indicating potential as anticancer agents .
  • Anti-inflammatory Properties : Research has suggested that similar compounds possess anti-inflammatory effects by inhibiting specific inflammatory pathways, which could be relevant for treating chronic inflammatory diseases .
  • Neuroprotective Effects : Compounds in this class have been investigated for their neuroprotective capabilities, particularly in models of neurodegenerative diseases .

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with structurally related compounds:

Compound Name Description Key Differences
1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanoneContains a pyrrolidine ring instead of an ethanone groupMore complex structure with different reactivity
2-Methyl-6-(trifluoromethyl)pyrimidineLacks both the pyrrolidine and ethanone groupsSimpler structure, potentially less versatile
1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)propanoneSimilar structure but has a propanone group instead of ethanoneAlters chemical properties significantly

Q & A

Q. What are the common synthetic routes for preparing 1-(2-(trifluoromethyl)pyrimidin-4-yl)ethanone?

The synthesis typically involves condensation reactions between trifluoromethyl-substituted pyrimidine precursors and acetylating agents. For example, nucleophilic substitution at the 4-position of 2-(trifluoromethyl)pyrimidine derivatives with acetyl chloride or ketone precursors under basic conditions (e.g., NaH or K₂CO₃) can yield the target compound . Friedel-Crafts acylation is less common due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the pyrimidine ring toward electrophilic substitution .

Q. How is the structural integrity of this compound validated experimentally?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the ethanone carbonyl (~200–210 ppm in 13^13C) and trifluoromethyl groups (−60 to −70 ppm in 19^19F NMR) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight, with fragmentation patterns confirming the pyrimidine backbone .
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry, particularly when substituents introduce steric hindrance or electronic effects .

Q. What are the typical reactivity patterns of this compound in organic synthesis?

The ethanone group undergoes nucleophilic addition (e.g., Grignard reagents) or condensation (e.g., with hydrazines to form hydrazones). The pyrimidine ring participates in cross-coupling reactions (e.g., Suzuki-Miyaura) at the 4- or 5-positions, facilitated by palladium catalysts . The trifluoromethyl group is generally inert under mild conditions but can influence reaction regioselectivity via steric and electronic effects .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group impact regioselectivity in derivatization reactions?

The trifluoromethyl group at the 2-position deactivates the pyrimidine ring, directing electrophilic substitutions to the 5-position. However, its steric bulk can hinder reactions at adjacent positions. Computational studies (e.g., DFT calculations) are recommended to predict reaction pathways, complemented by experimental trials with directing groups (e.g., boronic acids in cross-coupling) .

Q. What strategies optimize yield in palladium-catalyzed cross-coupling reactions involving this compound?

  • Ligand selection : Bulky ligands (e.g., XPhos) enhance selectivity for mono-substitution over bis-adduct formation .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) improve solubility of pyrimidine derivatives.
  • Temperature control : Reactions at 80–100°C balance kinetics and side-product minimization .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate products .

Q. How can computational modeling aid in predicting biological activity or binding interactions of derivatives?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., PARP enzymes) identifies key interactions:

  • The ethanone group forms hydrogen bonds with catalytic residues.
  • The trifluoromethyl group enhances hydrophobic interactions in binding pockets . MD simulations (>100 ns) assess stability of ligand-protein complexes, with RMSD/RMSF metrics validating binding poses .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

  • HPLC method development : Use C18 columns with trifluoroacetic acid (0.1% in water/acetonitrile) to resolve co-eluting impurities. Adjust gradient elution (5–95% acetonitrile over 20 min) for baseline separation .
  • LC-MS/MS : Enables detection of low-abundance byproducts (e.g., dehalogenated or oxidized derivatives) .

Q. How can contradictions in crystallographic and spectroscopic data be resolved?

Discrepancies between XRD and NMR data (e.g., unexpected dihedral angles or coupling constants) may arise from dynamic effects in solution. Strategies include:

  • VT-NMR : Variable-temperature studies to probe conformational flexibility.
  • SC-XRD : Single-crystal analysis at low temperatures (<150 K) to reduce thermal motion artifacts .

Q. What in vitro assays are suitable for evaluating anticancer potential of derivatives?

  • PARP inhibition assays : Measure IC₅₀ values using recombinant PARP enzymes and NAD⁺-dependent substrate turnover .
  • Cell viability assays : MTT or CellTiter-Glo in breast cancer cell lines (e.g., MDA-MB-231) with dose-response curves (0.1–100 µM) .
  • Apoptosis markers : Western blotting for cleaved caspase-3/PARP to confirm mechanism .

Methodological Tables

Q. Table 1: Optimized Reaction Conditions for Cross-Coupling

ParameterConditionReference
CatalystPd(OAc)₂/XPhos (5 mol%)
SolventDMF/H₂O (9:1)
Temperature90°C, 12 h
Yield72–85%

Q. Table 2: Key Spectral Data for Structural Validation

TechniqueCharacteristic SignalReference
13^13C NMR198.2 ppm (C=O)
19^19F NMR−63.5 ppm (CF₃)
HRMS (ESI+)[M+H]⁺ calcd. 245.0521, found 245.0518

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